molecular formula C6H4BCl2FO2 B1426645 2,4-Dichloro-5-fluorophenylboronic acid CAS No. 1417914-09-0

2,4-Dichloro-5-fluorophenylboronic acid

Cat. No. B1426645
M. Wt: 208.81 g/mol
InChI Key: ZBNJMYLBAZGYFK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorophenylboronic acid is a chemical compound with the CAS Number 1417914-09-0 and a linear formula of C6H4BCl2FO2 . It has a molecular weight of 208.81 .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-5-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boron reagents like 2,4-Dichloro-5-fluorophenylboronic acid are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-fluorophenylboronic acid has a molecular weight of 208.81 . It is recommended to be stored at refrigerated temperatures .

Scientific Research Applications

Antimicrobial Applications

2,4-Dichloro-5-fluorophenylboronic acid and its derivatives have been explored for their antimicrobial properties. A series of 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl were synthesized and showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008). Another study synthesized Schiff and Mannich bases bearing the 2,4-dichloro-5-fluorophenyl moiety, which also exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006).

Synthesis of Biologically Active Molecules

The pharmacophoric features of 2,4-dichloro-5-fluorophenyl groups are leveraged in the synthesis of new biologically active molecules. For instance, compounds containing this moiety have been developed as potential antibacterial agents, demonstrating the versatility of this chemical structure in medicinal chemistry (Holla et al., 2003).

Fluorescence Quenching Studies

The compound has been used in the study of fluorescence quenching mechanisms, where its derivatives were investigated for their interaction with quenchers like aniline, providing insights into the static quenching mechanism and the impact of substituents on fluorescence properties (Geethanjali et al., 2015).

Cross-Coupling Reactions

2,4-Dichloro-5-fluorophenylboronic acid is utilized in Suzuki cross-coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This application is evident in the synthesis of benzonaphthyridin-5-ones, where the compound serves as a precursor in microwave-assisted Suzuki cross-coupling reactions, highlighting its role in facilitating efficient synthetic routes (Cailly et al., 2006).

properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJMYLBAZGYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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